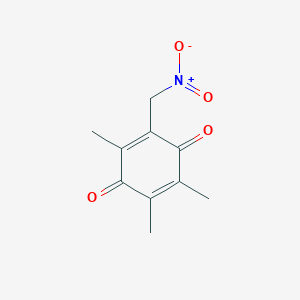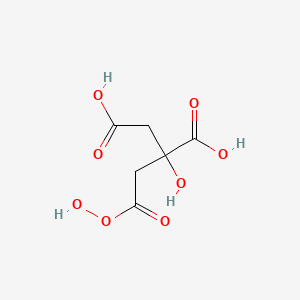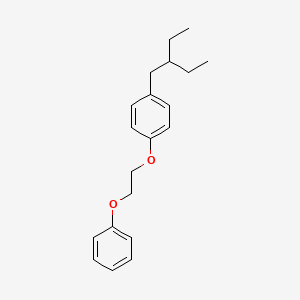
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by a benzene ring substituted with a 2-ethylbutyl group and a 2-phenoxyethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- typically involves the alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the etherification reaction with 2-phenoxyethanol under basic conditions to introduce the 2-phenoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Benzene,1-(2-ethylbutyl)-4-(2-methoxyethoxy)-
- Benzene,1-(2-ethylbutyl)-4-(2-ethoxyethoxy)-
Uniqueness
Benzene,1-(2-ethylbutyl)-4-(2-phenoxyethoxy)- is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and physical properties compared to its analogs
特性
CAS番号 |
125796-89-6 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
1-(2-ethylbutyl)-4-(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C20H26O2/c1-3-17(4-2)16-18-10-12-20(13-11-18)22-15-14-21-19-8-6-5-7-9-19/h5-13,17H,3-4,14-16H2,1-2H3 |
InChIキー |
FNYKEPPBWZVEDT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


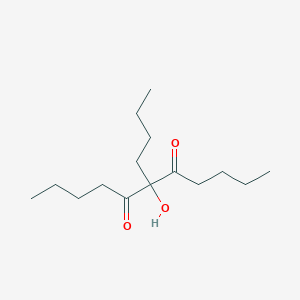
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
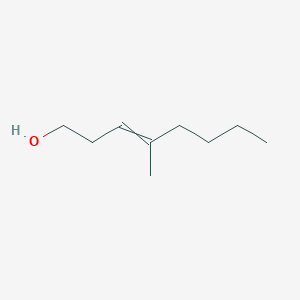
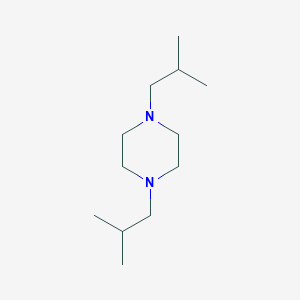
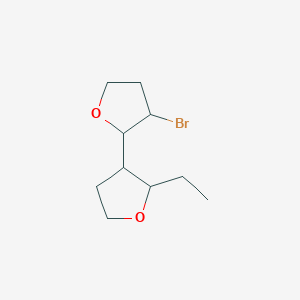
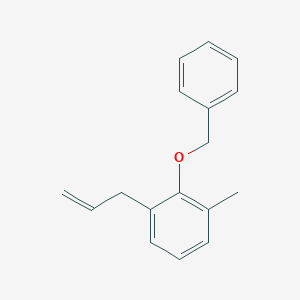

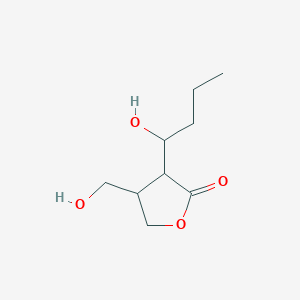
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
